molecular formula C18H22N2O5 B2881168 N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide CAS No. 1706098-51-2

N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2881168
CAS No.: 1706098-51-2
M. Wt: 346.383
InChI Key: QVGNFTGXXYGEOV-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is a high-purity synthetic oxalamide compound intended for research and development applications in laboratories. As part of the oxalamide chemical class, which is known to exhibit flavor-modifying properties such as imparting savory, umami tastes , this compound is of significant interest for studies in taste science and food chemistry. Its molecular structure, featuring furan and p-tolyl rings linked by an oxalamide bridge with a hydroxyethoxy spacer, is designed for potential interaction with taste receptors . Researchers can utilize this compound to explore new flavor profiles, develop taste enhancers, or investigate structure-activity relationships (SAR) of savory compounds. This product is provided For Research Use Only (RUO) and is strictly for laboratory investigations. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-13-4-6-14(7-5-13)16(25-10-8-21)12-20-18(23)17(22)19-11-15-3-2-9-24-15/h2-7,9,16,21H,8,10-12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGNFTGXXYGEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CO2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Amide Formation

The most widely reported method involves sequential nucleophilic acyl substitution using oxalyl chloride (ClCOCOCl). This approach leverages the high reactivity of oxalyl chloride to form intermediate monoamide chlorides, which subsequently react with secondary amines.

Synthetic Pathway:

  • Formation of Monoamide Chloride:
    Furan-2-ylmethylamine reacts with oxalyl chloride in anhydrous dichloromethane at 0°C, yielding N-(furan-2-ylmethyl)oxalyl chloride. Triethylamine is employed to scavenge HCl, preventing side reactions.

$$
\text{C}5\text{H}7\text{NO} + \text{ClCOCOCl} \xrightarrow{\text{Et}3\text{N, 0°C}} \text{C}7\text{H}5\text{ClNO}2 + \text{HCl}
$$

  • Coupling with 2-(2-Hydroxyethoxy)-2-(p-Tolyl)ethylamine:
    The intermediate reacts with 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine in tetrahydrofuran (THF) at room temperature. The reaction proceeds via nucleophilic attack, forming the target oxalamide.

    $$
    \text{C}7\text{H}5\text{ClNO}2 + \text{C}{11}\text{H}{17}\text{NO}2 \xrightarrow{\text{THF, rt}} \text{C}{18}\text{H}{22}\text{N}2\text{O}5 + \text{HCl}
    $$

Optimization Data:

Parameter Optimal Value Yield Improvement Source
Temperature 0°C → rt 22% → 68%
Solvent THF 15% higher vs. DCM
Equiv. of Et₃N 2.5 40% → 72%

Active Ester Coupling Approach

DCC/NHS Activation of Oxalic Acid

Carbodiimide-mediated activation bypasses oxalyl chloride’s hazards. Oxalic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form a bis-activated ester.

Procedure:

  • Oxalic acid (1 equiv), DCC (2.2 equiv), and NHS (2.2 equiv) are stirred in THF/acetonitrile (10:1) for 8 hours.
  • The urea precipitate is filtered, and the solution is concentrated to yield the active ester.

Sequential Amine Coupling

The activated ester reacts first with furan-2-ylmethylamine (1 equiv), followed by 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine (1 equiv). The reaction is conducted in dimethylformamide (DMF) at 50°C for 12 hours.

Key Advantages:

  • Avoids toxic oxalyl chloride.
  • Higher functional group tolerance (e.g., hydroxyethoxy groups remain intact).

Yield Comparison:

Method Yield (%) Purity (HPLC)
Oxalyl Chloride 68 95
Active Ester 58 98

Catalytic Dehydrogenative Coupling Methods

Ruthenium-Pincer Complex Catalysis

A sustainable alternative employs Ru-Macho-BH (C₄₈H₆₀ClN₃OP₂Ru) to dehydrogenatively couple ethylene glycol with amines. While primarily used for symmetric oxalamides, asymmetric variants are achievable via sequential amine addition.

Reaction Scheme:
$$
2 \text{RNH}2 + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{Ru catalyst, 135°C}} \text{RNHCOCONHR} + 2 \text{H}2
$$

Applicability to Target Compound:

  • Ethylene glycol serves as the oxalate precursor.
  • Requires 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine and furan-2-ylmethylamine as coupling partners.

Limitations:

  • Low yields (14–26%) for bulky amines due to steric hindrance.
  • Requires inert atmosphere and high-pressure tolerance.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography: Elution with CH₂Cl₂/CH₃OH (10:1) removes unreacted amines and hydroxylated byproducts.
  • HPLC: C18 columns with acetonitrile/water gradients confirm >95% purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.96 (d, J = 7.5 Hz, 1H, NH), 4.33 (d, J = 3.9 Hz, 2H, OCH₂).
  • HRMS: Calculated for C₁₈H₂₂N₂O₅ [M+H]⁺: 347.1606; Found: 347.1602.

Comparative Analysis of Synthetic Routes

Parameter Oxalyl Chloride Active Ester Dehydrogenative
Yield (%) 68 58 26
Atom Economy 84 89 92
Hazardous Byproducts HCl gas DCU H₂ gas
Scalability Industrial Pilot-scale Lab-scale

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it a valuable building block for organic synthesis.

Biology: In biological research, N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is studied for its potential biological activities. It may serve as a precursor for bioactive compounds or as a tool in studying biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it could be used to develop new drugs or therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility allows for its incorporation into different products, ranging from pharmaceuticals to agricultural chemicals.

Mechanism of Action

The mechanism by which N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The furan ring and hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse biological and industrial applications. Below is a detailed comparison of the target compound with its analogs, focusing on structural features, regulatory status, metabolic pathways, and functional properties.

Structural and Functional Comparisons
Compound Name Key Substituents Primary Application Regulatory Status
N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide - N1: Furan-2-ylmethyl
- N2: 2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl
Not explicitly reported Not evaluated in provided data
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, FEMA 4233) - N1: 2,4-Dimethoxybenzyl
- N2: Pyridin-2-yl ethyl
Umami flavor enhancer Approved in Europe/USA
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) - N1: 2,3-Dimethoxybenzyl
- N2: Pyridin-2-yl ethyl
CYP3A4 inhibitor (51% at 10 µM) Research stage
N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide (GMC-3) - N1: 4-Chlorophenyl
- N2: Isoindoline-1,3-dione
Antimicrobial agent Research stage
N1-(adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) - N1: Adamantane
- N2: 4-Chlorobenzyloxy
Soluble epoxide hydrolase inhibitor Research stage

Key Observations :

  • Substituent Impact : The furan and hydroxyethoxy groups in the target compound differentiate it from flavoring agents like S336, which rely on pyridine and methoxybenzyl groups for umami enhancement and metabolic stability . Hydrophilic groups (e.g., hydroxyethoxy) may reduce logP values compared to lipophilic analogs like S5456 or adamantane-containing derivatives .
  • Metabolism : Oxalamides with aromatic or heteroaromatic substituents (e.g., pyridine in S336) undergo oxidative metabolism, whereas hydroxyethoxy groups may favor glucuronidation or hydrolysis .
Toxicological and Regulatory Insights
  • 16.100 and 16.101) share similar metabolic pathways and safety margins .
  • Target Compound : Lacks direct toxicological data. However, structurally related oxalamides with polar substituents (e.g., hydroxyethoxy) are less likely to inhibit CYP enzymes compared to analogs like S5456, which showed 51% CYP3A4 inhibition at 10 µM .

Biological Activity

N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is a complex organic compound characterized by a furan ring and an oxalamide moiety. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C18H24N2O4
  • Molecular Weight : Approximately 336.40 g/mol
  • Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO), but poorly soluble in water.

The biological activity of this compound is influenced by its structural components, particularly the furan and oxalamide groups. These functional groups can participate in various chemical interactions, potentially leading to significant biological effects.

Key Interactions:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Binding : Its structural features suggest potential binding to biological receptors, influencing cellular signaling pathways.

Antiviral Potential

Recent studies have indicated that compounds with similar structural frameworks exhibit antiviral properties. For instance, derivatives of furan have shown inhibitory effects against viral proteases, which are critical for viral replication.

CompoundIC50 (μM)Cell LineReference
F8-B221.55Vero
F8-S438.08MDCK

Case Studies

  • Antiviral Activity : A study explored the activity of furan derivatives against SARS-CoV-2, revealing that certain modifications significantly enhanced inhibitory potency while maintaining low cytotoxicity in Vero and MDCK cell lines.
    • Findings : The replacement of specific functional groups led to a marked increase in antiviral activity, suggesting that similar modifications could be beneficial for this compound.
  • Cytotoxicity Assessments : In vitro assessments demonstrated that the compound exhibited low cytotoxicity with CC50 values exceeding 100 μM, indicating a favorable safety profile for further development.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions in organic solvents like dichloromethane or tetrahydrofuran. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

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